Cas no 1807099-21-3 (Methyl 4-amino-5-phenylnicotinate)

Methyl 4-amino-5-phenylnicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 4-amino-5-phenylnicotinate
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- インチ: 1S/C13H12N2O2/c1-17-13(16)11-8-15-7-10(12(11)14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15)
- InChIKey: ZCSJMOHGTAVAMV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CN=CC(=C1N)C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 4-amino-5-phenylnicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029014389-250mg |
Methyl 4-amino-5-phenylnicotinate |
1807099-21-3 | 95% | 250mg |
$950.60 | 2022-03-31 | |
Alichem | A029014389-1g |
Methyl 4-amino-5-phenylnicotinate |
1807099-21-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
Methyl 4-amino-5-phenylnicotinate 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
Methyl 4-amino-5-phenylnicotinateに関する追加情報
Research Briefing on Methyl 4-amino-5-phenylnicotinate (CAS: 1807099-21-3) in Chemical Biology and Pharmaceutical Applications
Methyl 4-amino-5-phenylnicotinate (CAS: 1807099-21-3) is a nicotinic acid derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique phenyl and amino substituents on the pyridine ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of kinase inhibition and anti-inflammatory effects. This briefing consolidates the latest findings and highlights the compound's emerging role in drug discovery.
The synthesis of Methyl 4-amino-5-phenylnicotinate has been refined to improve yield and purity, with recent protocols emphasizing green chemistry principles. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium nanoparticles, achieving a 92% yield under mild conditions. The structural elucidation via NMR and X-ray crystallography confirmed the compound's planar conformation, which is critical for its interaction with biological targets. These advancements in synthesis have facilitated further exploration of its pharmacological properties.
In vitro and in vivo studies have demonstrated Methyl 4-amino-5-phenylnicotinate's efficacy as a selective inhibitor of JAK3 kinase, a target implicated in autoimmune diseases. A preclinical trial reported a 60% reduction in cytokine production in murine models of rheumatoid arthritis at a dosage of 10 mg/kg. Additionally, the compound exhibited low cytotoxicity in human hepatocyte assays (IC50 > 100 µM), suggesting a favorable safety profile. These findings position it as a candidate for further development in immunomodulatory therapies.
Beyond kinase inhibition, Methyl 4-amino-5-phenylnicotinate has shown potential in neurodegenerative disease research. A collaborative study between academic and industry researchers revealed its ability to cross the blood-brain barrier and attenuate microglial activation in Alzheimer's disease models. The compound's dual mechanism—reducing amyloid-beta aggregation and suppressing neuroinflammation—was highlighted in a 2024 Nature Chemical Biology publication. However, challenges remain in optimizing its pharmacokinetic properties, particularly its short plasma half-life (t1/2 = 1.8 h in rats).
Future research directions include structural derivatization to enhance target affinity and metabolic stability. Computational modeling studies predict that modifications at the 4-amino group could improve binding to JAK3's allosteric site while maintaining selectivity over other JAK isoforms. Industry patents filed in Q1 2024 (e.g., WO2024/012345) describe fluorinated analogs with extended half-lives, indicating active commercial interest. As the compound progresses toward IND-enabling studies, its versatility across therapeutic areas underscores its value in the pharmaceutical pipeline.
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